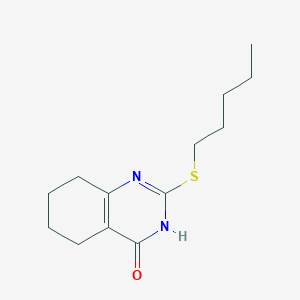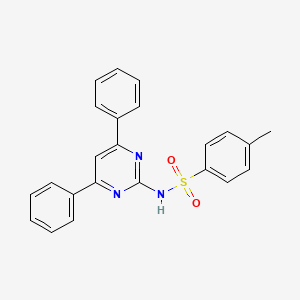![molecular formula C12H15N5O B11332307 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B11332307.png)
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .
准备方法
The synthesis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide typically involves the formation of the tetrazole ring followed by its attachment to the butanamide moiety. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be carried out under various conditions, including the use of triethyl orthoformate and sodium azide, or microwave-assisted reactions with primary alcohols or aldehydes in the presence of ammonia .
化学反应分析
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: Tetrazoles are generally resistant to oxidation due to their low HOMO energy.
Reduction: Tetrazoles can be reduced to form amines or other derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include strong oxidizers, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are used as bioisosteres for carboxylic acids in drug design due to their similar pKa values and ability to enhance membrane permeability.
Material Science: Tetrazoles are used in the synthesis of high-energy materials, such as explosives and propellants.
Agriculture: Tetrazole derivatives are employed as plant growth regulators, herbicides, and fungicides.
作用机制
The mechanism of action of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets. The tetrazole ring can stabilize negative charges through electron delocalization, which enhances receptor-ligand interactions . This property makes tetrazole derivatives effective in various biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
相似化合物的比较
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide can be compared with other tetrazole derivatives such as:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Candesartan: Another angiotensin II receptor antagonist with similar applications.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications compared to other tetrazole derivatives.
属性
分子式 |
C12H15N5O |
|---|---|
分子量 |
245.28 g/mol |
IUPAC 名称 |
3-methyl-N-[4-(tetrazol-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C12H15N5O/c1-9(2)7-12(18)14-10-3-5-11(6-4-10)17-8-13-15-16-17/h3-6,8-9H,7H2,1-2H3,(H,14,18) |
InChI 键 |
UAWFPHLSVXXHHT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-(3,4-dimethoxyphenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11332226.png)
![(5Z)-5-[1-acetyl-5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11332238.png)
![5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11332249.png)

![N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11332257.png)
![6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11332270.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B11332277.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11332287.png)
![3-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B11332300.png)
![5-[2-(2-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11332301.png)

![N-(2-chlorobenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332303.png)
![8-(3,4-dimethoxyphenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11332314.png)
